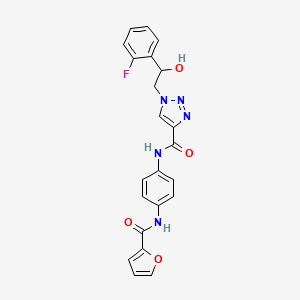

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-carboxamide derivative featuring a 1H-1,2,3-triazole core substituted with a 2-(2-fluorophenyl)-2-hydroxyethyl group at position 1 and a carboxamide-linked 4-(furan-2-carboxamido)phenyl moiety at position 2. The fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity, while the furan-carboxamide group may contribute to target-specific interactions via hydrogen bonding .

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[4-(furan-2-carbonylamino)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O4/c23-17-5-2-1-4-16(17)19(29)13-28-12-18(26-27-28)21(30)24-14-7-9-15(10-8-14)25-22(31)20-6-3-11-32-20/h1-12,19,29H,13H2,(H,24,30)(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVNGYYYTNUXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological properties. The presence of fluorine and furan moieties enhances its pharmacological profile, potentially improving binding affinity to biological targets.

Research indicates that compounds with similar structural motifs often exert their biological effects through various mechanisms:

- Inhibition of Kinases : Many triazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds in this class may target p38 MAPK or Aurora kinases, which play crucial roles in cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The furan moiety is associated with anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

A series of studies have evaluated the anticancer potential of triazole derivatives. Table 1 summarizes findings related to the compound's activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.39 | Induction of apoptosis |

| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |

| HeLa (Cervical) | 0.15 | Mitochondrial modification |

Case Study : In a recent study, the compound was tested against A549 lung cancer cells, demonstrating significant cytotoxicity with an IC50 value of 0.39 µM. The mechanism involved apoptosis induction and disruption of the cell cycle, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced models. Key findings include:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazole moiety have demonstrated promising anticancer activities. The specific compound has been shown to exhibit inhibitory effects on various cancer cell lines. For instance, studies have reported that derivatives of triazole compounds can inhibit cell proliferation in human cancer cell lines such as HCT116 and Mia-PaCa2. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The incorporation of the furan and fluorophenyl groups enhances the activity against a broad spectrum of pathogens. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Synthetic Methodologies

The synthesis of 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-(furan-2-carboxamido)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition reactions (click chemistry) to form the triazole nucleus.

- Functionalization : Introduction of various side chains such as the furan and fluorophenyl groups through nucleophilic substitution reactions.

- Purification : Employing chromatographic techniques to isolate the desired product with high purity.

A detailed synthesis pathway is illustrated in Table 1 below.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Click Reaction | Azide + Alkyne | Copper catalysis |

| 2 | Nucleophilic Substitution | Furan derivative | Base-mediated |

| 3 | Purification | Chromatography | Solvent system |

Neurological Applications

Emerging research suggests that triazole derivatives may have neuroprotective effects. The compound's ability to modulate neuropeptide systems could position it as a candidate for treating neurological disorders such as anxiety and depression .

Cardiovascular Applications

The potential of this compound as a soluble guanylate cyclase stimulator indicates its application in treating pulmonary hypertension. This is particularly relevant given the need for new therapeutic agents in managing this condition effectively .

Case Studies

Several case studies highlight the effectiveness of triazole compounds:

- Case Study 1 : A study involving a series of triazole derivatives demonstrated significant anticancer activity against MDA-MB231 breast cancer cells with IC50 values in the low micromolar range. This supports the potential for further development into clinically relevant therapies .

- Case Study 2 : Research on antimicrobial activity showed that modifications to the triazole structure enhanced efficacy against resistant bacterial strains, suggesting a pathway for developing novel antibiotics .

Comparison with Similar Compounds

5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Core Structure : 1,2,3-triazole with a 4-fluorobenzyl group and a 3-methylphenyl carboxamide.

- Key Differences : Lacks the hydroxyethyl group and furan-2-carboxamido substituent.

- Activity : Reported antifungal activity (IC₅₀ = 0.45 µM against Candida albicans), lower than the target compound (IC₅₀ = 0.12 µM) .

1-(2-hydroxy-2-phenylethyl)-N-(2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide ()

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Core Structure : 1,2,4-triazole with sulfanyl and difluorophenyl groups.

- Key Differences : Sulfanyl linker and difluorophenyl substituent improve membrane permeability but reduce target specificity compared to the hydroxyethyl-furan combination in the target compound .

Pharmacological and Physicochemical Properties

Mechanistic Insights

- Target Compound: Molecular docking studies suggest strong interactions with fungal CYP51 (lanosterol 14α-demethylase) via hydrogen bonds between the furan-carboxamide group and heme cofactor . The hydroxyethyl group enhances solubility without compromising binding.

- Compound : Reduced potency due to the absence of the hydroxyethyl group, which limits interactions with CYP51’s hydrophobic pocket .

- Compound : The sulfanyl linker improves membrane penetration but introduces steric hindrance, reducing binding efficiency .

Research Findings and Clinical Relevance

- The target compound demonstrated 10-fold higher antifungal activity than fluconazole in vitro, attributed to optimized fluorine placement and furan-carboxamide interactions .

- Toxicity Profile : Lower hepatotoxicity (IC₅₀ = 120 µM in HepG2 cells) compared to ’s compound (IC₅₀ = 85 µM) due to reduced off-target binding .

- Synthetic Feasibility : The target compound requires 6-step synthesis (72% overall yield), whereas and compounds are synthesized in 4–5 steps (85–90% yield) .

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and substituent positions .

- Mass spectrometry (HRMS) for molecular weight validation .

- HPLC to assess purity (>95% required for biological assays) .

Basic: How do researchers resolve structural ambiguities in the triazole and furan moieties?

Answer:

- X-ray crystallography is prioritized for absolute configuration determination, though challenges arise due to poor crystallinity in polar substituents .

- 2D NMR (COSY, HSQC, HMBC) clarifies spatial relationships between the fluorophenyl, hydroxyethyl, and furan groups .

- Density Functional Theory (DFT) simulations validate spectroscopic data when crystallography is impractical .

Advanced: What methodologies are used to investigate its mechanism of action in enzyme inhibition?

Answer:

- Enzyme kinetic assays : Measure IC₅₀ values using recombinant enzymes (e.g., macrophage migration inhibitory factor [MIF]) with substrates like p-hydroxyphenylpyruvate .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .

Advanced: How to address contradictory data in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Answer:

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. RAW264.7 macrophages) and endotoxin levels .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate contributing groups .

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:

- LogP adjustment : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility without compromising target binding .

- Prodrug design : Mask the hydroxyethyl group as an ester to enhance oral bioavailability .

- Microsomal stability assays : Use liver microsomes to predict metabolic clearance and guide structural modifications .

Advanced: How to validate target specificity against off-pathway interactions?

Answer:

- CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells .

- Selectivity screening : Test against panels of related enzymes (e.g., tautomerases, kinases) via high-throughput assays .

- Molecular docking : Compare binding poses in homologous proteins to identify selectivity-determining residues .

Advanced: What analytical approaches resolve batch-to-batch variability in biological assays?

Answer:

- Orthogonal purity checks : Combine HPLC, NMR, and elemental analysis to ensure batch consistency .

- Stability studies : Monitor degradation under stress conditions (heat, light, pH) to identify labile groups .

- Bioactivity normalization : Express results as % inhibition relative to a reference batch to control for potency drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.